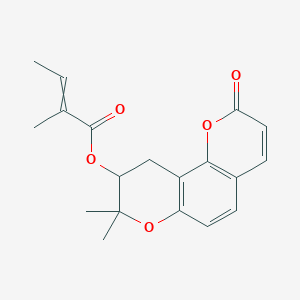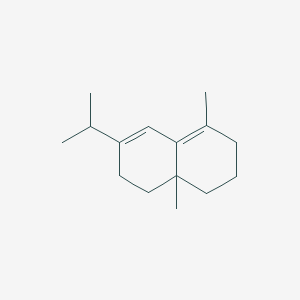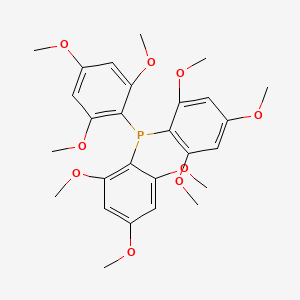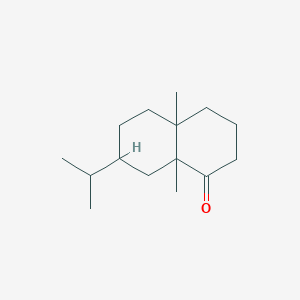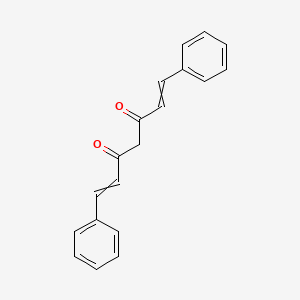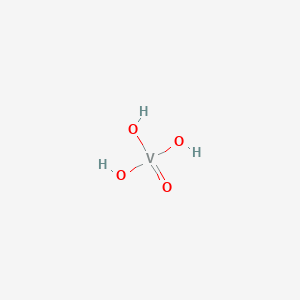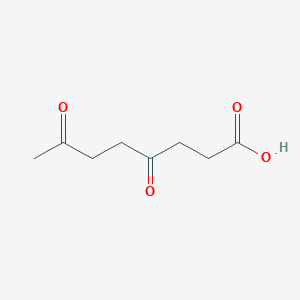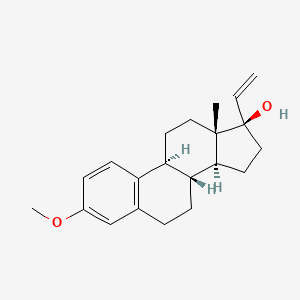![molecular formula C60H88N2O22 B1208735 4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione CAS No. 95676-81-6](/img/structure/B1208735.png)
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Interaction with Epirubicin
Epirubicin, an antineoplastic in the anthracycline class, shows interactions with nanoparticles, which could be crucial for its applications in cancer therapeutics. Studies like those by Karadurmus et al. (2017) delve into the specifics of this interaction, suggesting potential avenues for targeted drug delivery and efficacy enhancement in oncology treatments (Karadurmus et al., 2017).
Synthesis and Antiviral Activity
Research by Ivashchenko et al. (2014) explores the synthesis of various compounds, including those structurally related to the compound , and their antiviral activity. This area of study is significant for developing new antiviral drugs, especially in the context of emerging infectious diseases (Ivashchenko et al., 2014).
Structural Analysis in Total Synthesis
The work of Kaiser et al. (2023) demonstrates the importance of understanding the molecular structures of complex compounds, such as those related to the compound of interest. This research is integral to the field of synthetic chemistry, particularly in efforts towards total synthesis of complex organic molecules (Kaiser et al., 2023).
Application in Spiroketal Synthesis
Favre et al. (2010) conducted studies related to the synthesis of spiroketal, a component integral to various natural products and pharmaceuticals. Understanding the synthesis and properties of related compounds can aid in the development of new drugs and understanding natural product biosynthesis (Favre et al., 2010).
Chemical Characterization and Crystal Structure Analysis
Chen et al. (2012) focused on the synthesis and characterization of related compounds, highlighting the importance of crystal structure analysis in understanding the physical and chemical properties of potential pharmaceuticals (Chen et al., 2012).
Molecular Interaction with DNA
The study by Diénès and Vogel (1996) on the interaction of similar compounds with DNA offers insights into potential applications in gene therapy and oncology, given the significance of DNA interaction in these fields (Diénès & Vogel, 1996).
Cytotoxicity Studies
Zhang et al. (2018) researched the cytotoxicity of compounds related to the one against cancer cell lines, providing a basis for the development of new chemotherapeutic agents (Zhang et al., 2018).
Eigenschaften
CAS-Nummer |
95676-81-6 |
|---|---|
Produktname |
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione |
Molekularformel |
C60H88N2O22 |
Molekulargewicht |
1189.3 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione |
InChI |
InChI=1S/C60H88N2O22/c1-12-60(72)33(20-31-21-34(61(8)9)55(27(4)73-31)81-44-23-39(66)57(29(6)77-44)79-41-18-16-36(63)25(2)74-41)47-50(54(71)49-48(53(47)70)51(68)32-14-13-15-38(65)46(32)52(49)69)59(84-60)83-43-22-35(62(10)11)56(28(5)76-43)82-45-24-40(67)58(30(7)78-45)80-42-19-17-37(64)26(3)75-42/h13-15,25-31,33-37,39-45,55-59,63-67,70-72H,12,16-24H2,1-11H3 |
InChI-Schlüssel |
OFMBTYXTQRCWOF-UHFFFAOYSA-N |
SMILES |
CCC1(C(C2=C(C(O1)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)CC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Kanonische SMILES |
CCC1(C(C2=C(C(O1)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)CC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Synonyme |
antibiotic A447 A antibiotic A447-A cosmomycin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
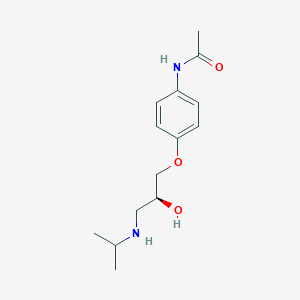
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
